
Hidrocloruro de Olopatadina
Descripción general
Descripción
El clorhidrato de olopatadina es un antagonista selectivo de la histamina H1 y un estabilizador de los mastocitos que se utiliza principalmente para tratar la conjuntivitis y la rinitis alérgicas . Funciona bloqueando los efectos de la histamina, un mediador inflamatorio principal que causa reacciones alérgicas . Este compuesto se comercializa bajo varios nombres comerciales, entre ellos Pataday, Patanase y Opatanol .
Aplicaciones Científicas De Investigación
El clorhidrato de olopatadina es ampliamente utilizado en la investigación científica debido a sus propiedades antihistamínicas . Se emplea en:
Química: Como compuesto modelo para estudiar los antagonistas del receptor de histamina H1.
Biología: Para investigar los mecanismos de las reacciones alérgicas y la estabilización de los mastocitos.
Medicina: En el desarrollo de tratamientos para la conjuntivitis y la rinitis alérgicas.
Industria: En la formulación de productos oftálmicos y aerosoles nasales para el alivio de la alergia.
Mecanismo De Acción
El clorhidrato de olopatadina ejerce sus efectos uniéndose selectivamente a los receptores de histamina H1, bloqueando la acción de la histamina endógena . Esto conduce a la atenuación de las reacciones inflamatorias y alérgicas . El compuesto también estabiliza los mastocitos, previniendo la liberación de histamina y otros mediadores inflamatorios .
Compuestos Similares:
Doxepina: Un análogo estructural con actividad antialérgica mínima.
Alcaftadina: Otro fármaco antihistamínico utilizado para la conjuntivitis alérgica.
Singularidad: El clorhidrato de olopatadina es único debido a su doble acción como antagonista de la histamina H1 y estabilizador de los mastocitos . Ofrece un buen perfil de comodidad y tolerabilidad en comparación con otros medicamentos oftálmicos antialérgicos .
Análisis Bioquímico
Biochemical Properties
Olopatadine hydrochloride plays a significant role in biochemical reactions by inhibiting the release of histamine from mast cells . It interacts with histamine H1 receptors, preventing histamine from binding and triggering allergic responses . Additionally, olopatadine hydrochloride inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils . These interactions help reduce inflammation and allergic symptoms.
Cellular Effects
Olopatadine hydrochloride affects various types of cells and cellular processes. It stabilizes mast cells, preventing them from releasing histamine and other inflammatory mediators . This action reduces symptoms such as itching, redness, and swelling associated with allergic reactions . Olopatadine hydrochloride also influences cell signaling pathways by blocking histamine-induced effects on human conjunctival epithelial cells . This inhibition helps maintain normal cellular function and reduces allergic responses.
Molecular Mechanism
The molecular mechanism of olopatadine hydrochloride involves its selective antagonism of the histamine H1 receptor . By binding to these receptors, olopatadine hydrochloride prevents histamine from activating them, thereby inhibiting the downstream signaling pathways that lead to allergic symptoms . Additionally, olopatadine hydrochloride stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other inflammatory mediators . This dual action helps control allergic reactions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of olopatadine hydrochloride have been observed to change over time. The compound is stable under normal conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that olopatadine hydrochloride maintains its efficacy in reducing allergic symptoms over extended periods . Its stability and effectiveness can be compromised if not stored properly.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of olopatadine hydrochloride vary with different dosages . At lower doses, olopatadine hydrochloride effectively inhibits histamine release and reduces allergic symptoms . At higher doses, it can cause adverse effects such as drowsiness and dry mouth . The compound has a relatively high safety margin, with toxic effects observed only at significantly higher doses than those used therapeutically .
Metabolic Pathways
Olopatadine hydrochloride undergoes hepatic metabolism, with at least six circulating metabolites identified in human plasma . The primary metabolic pathways involve the formation of olopatadine N-oxide by flavin-containing monooxygenase (FMO) 1 and 3, and mono-desmethyl olopatadine by CYP3A4 . These metabolites are detected in minimal levels and contribute to the overall pharmacokinetic profile of olopatadine hydrochloride .
Transport and Distribution
Olopatadine hydrochloride is transported and distributed within cells and tissues primarily through passive diffusion . It is well-absorbed following topical ocular and intranasal administration, reaching therapeutic concentrations at the site of action . The compound is also distributed to various tissues, including the eyes and nasal mucosa, where it exerts its anti-allergic effects .
Subcellular Localization
The subcellular localization of olopatadine hydrochloride is primarily within the cytoplasm of target cells . It does not appear to accumulate in specific organelles or compartments . The compound’s activity is largely dependent on its ability to interact with histamine H1 receptors on the cell surface and stabilize mast cells . This localization ensures that olopatadine hydrochloride can effectively inhibit histamine release and reduce allergic symptoms.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorhidrato de olopatadina implica varios pasos. Un método incluye la reacción del clorhidrato de N,N-dimetilamino cloropropano con bromuro de potasio y hexametil fosfórico en dimetilsulfóxido, seguido de la adición de Isoxepac . La reacción se lleva a cabo bajo protección de nitrógeno e implica calentamiento y agitación a temperaturas controladas .
Métodos de Producción Industrial: La producción industrial del clorhidrato de olopatadina generalmente implica cromatografía líquida de alto rendimiento (HPLC) para la determinación del contenido de olopatadina y los compuestos relacionados en formulaciones farmacéuticas . El proceso asegura una alta pureza y rendimiento, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de olopatadina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes:
Reducción: Las reacciones de reducción específicas están menos documentadas, pero la estabilidad del compuesto en condiciones reductoras es generalmente buena.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente que involucran su grupo dimetilamino.
Principales Productos Formados: El principal producto de degradación en condiciones oxidativas es el compuesto relacionado con la olopatadina B . Otras impurezas pueden formarse en diferentes condiciones, pero generalmente son mínimas .
Comparación Con Compuestos Similares
Doxepin: A structural analog with minimal anti-allergic activity.
Alcaftadine: Another antihistaminic drug used for allergic conjunctivitis.
Uniqueness: Olopatadine hydrochloride is unique due to its dual action as a histamine H1 antagonist and mast cell stabilizer . It offers a good comfort and tolerability profile compared to other anti-allergenic ophthalmic medications .
Actividad Biológica
Olopatadine hydrochloride is a potent antihistamine primarily used in the treatment of allergic conjunctivitis and other allergic conditions. It exhibits a dual mechanism of action as a selective histamine H1 receptor antagonist and a mast cell stabilizer. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety profile, supported by research findings and data tables.
Olopatadine functions by blocking the H1 receptor, which prevents the action of histamine, a key mediator in allergic reactions. This blockade leads to the inhibition of various inflammatory mediators including:
- Tryptase
- Prostaglandin D2
- Tumor Necrosis Factor-alpha (TNF-α)
- Pro-inflammatory cytokines
Additionally, olopatadine stabilizes mast cells, inhibiting the release of histamine and other mediators upon allergen exposure. In vitro studies have demonstrated its ability to reduce the immunologically-stimulated release of histamine from basophils and conjunctival mast cells .
Pharmacokinetics
The pharmacokinetic profile of olopatadine is characterized by:
- Absorption : Following ocular administration, olopatadine reaches peak plasma concentrations (Cmax) of approximately 1.6 ng/mL within 2 hours .
- Metabolism : It undergoes hepatic metabolism with several metabolites detected in plasma. The primary metabolic pathways involve flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes .
- Elimination : Approximately 70% of the drug is excreted via urine, with a half-life that supports once-daily dosing in clinical settings .
Case Studies and Clinical Trials
A series of randomized controlled trials have evaluated the efficacy of olopatadine in treating allergic conjunctivitis. Notably:
- Study on Olopatadine 0.77% vs Vehicle : A study involving 202 patients showed that olopatadine 0.77% significantly reduced ocular itching compared to vehicle at multiple time points post-challenge (P<0.001). The mean difference in ocular itching scores was clinically significant across all assessments .
- Pooled Analysis : Another analysis pooled data from two phase 3 studies involving 448 patients, confirming that olopatadine 0.77% was superior to both vehicle and olopatadine 0.2% in relieving symptoms like ocular itching and conjunctival redness at onset and after 24 hours (P<0.0001) .
Efficacy Data Table
Treatment | Ocular Itching Score Reduction | Conjunctival Redness Score Reduction | Time Point |
---|---|---|---|
Olopatadine 0.77% | -1.52 to -1.48 | -1.50 to -1.38 | Onset |
Vehicle | -0.10 | -0.15 | Onset |
Olopatadine 0.2% | -1.14 | -1.10 | 24 Hours |
Safety Profile
Olopatadine has been shown to have a favorable safety profile with minimal adverse effects reported in clinical trials. Common side effects include:
- Eye irritation
- Dryness
- Headache
No significant differences in safety parameters were observed between treatment groups in pivotal studies, indicating that olopatadine is well-tolerated among patients .
Propiedades
IUPAC Name |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-NOILCQHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113806-05-6 (Parent) | |
Record name | Olopatadine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046486 | |
Record name | Olopatadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140462-76-6 | |
Record name | Olopatadine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140462-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olopatadine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olopatadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, hydrochloride (1:1), (11Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLOPATADINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XG66W44KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.